Cas no 896352-72-0 (N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-(methylsulfanyl)benzamide)

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-(methylsulfanyl)benzamide Chemical and Physical Properties
Names and Identifiers
-
- N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-(methylsulfanyl)benzamide
- N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-methylsulfanylbenzamide
- Benzamide, N-(4,7-dimethoxy-2-benzothiazolyl)-2-(methylthio)-
-
- Inchi: 1S/C17H16N2O3S2/c1-21-11-8-9-12(22-2)15-14(11)18-17(24-15)19-16(20)10-6-4-5-7-13(10)23-3/h4-9H,1-3H3,(H,18,19,20)
- InChI Key: XUOMIBVHPYEHJZ-UHFFFAOYSA-N
- SMILES: C(NC1=NC2=C(OC)C=CC(OC)=C2S1)(=O)C1=CC=CC=C1SC
Experimental Properties
- Density: 1.37±0.1 g/cm3(Predicted)
- pka: 8.55±0.70(Predicted)
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-(methylsulfanyl)benzamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2553-0271-20μmol |
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-(methylsulfanyl)benzamide |
896352-72-0 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
Life Chemicals | F2553-0271-3mg |
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-(methylsulfanyl)benzamide |
896352-72-0 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2553-0271-100mg |
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-(methylsulfanyl)benzamide |
896352-72-0 | 90%+ | 100mg |
$248.0 | 2023-05-16 | |
Life Chemicals | F2553-0271-10mg |
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-(methylsulfanyl)benzamide |
896352-72-0 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
Life Chemicals | F2553-0271-1mg |
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-(methylsulfanyl)benzamide |
896352-72-0 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2553-0271-5mg |
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-(methylsulfanyl)benzamide |
896352-72-0 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2553-0271-50mg |
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-(methylsulfanyl)benzamide |
896352-72-0 | 90%+ | 50mg |
$160.0 | 2023-05-16 | |
Life Chemicals | F2553-0271-2μmol |
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-(methylsulfanyl)benzamide |
896352-72-0 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2553-0271-40mg |
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-(methylsulfanyl)benzamide |
896352-72-0 | 90%+ | 40mg |
$140.0 | 2023-05-16 | |
Life Chemicals | F2553-0271-4mg |
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-(methylsulfanyl)benzamide |
896352-72-0 | 90%+ | 4mg |
$66.0 | 2023-05-16 |
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-(methylsulfanyl)benzamide Related Literature
-
Thomas M. Cooper,Joy E. Haley,Douglas M. Krein,Aaron R. Burke,David J. Stewart,Jennifer L. Fore,Jonathan E. Slagle Phys. Chem. Chem. Phys., 2019,21, 26420-26429
-
Vlasta Bonačić-Koutecký,Thorsten M. Bernhardt Phys. Chem. Chem. Phys., 2012,14, 9252-9254
-
Mark E. Light,Michael B. Hursthouse,Daniel J. Price Dalton Trans., 2011,40, 2983-2994
-
Jian Fan,Shengke Wang,Jiahui Chen,Manyi Wu,Jitan Zhang,Meihua Xie Org. Chem. Front., 2019,6, 437-441
Additional information on N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-(methylsulfanyl)benzamide
Introduction to N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-(methylsulfanyl)benzamide (CAS No. 896352-72-0)
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-(methylsulfanyl)benzamide, identified by its CAS number 896352-72-0, is a compound of significant interest in the field of pharmaceutical chemistry and biochemistry. This molecule has garnered attention due to its unique structural properties and potential applications in drug discovery and development. The benzothiazole core, a well-known pharmacophore, is combined with functional groups that enhance its biological activity, making it a promising candidate for further investigation.
The structural composition of N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-(methylsulfanyl)benzamide consists of a benzothiazole ring system substituted with dimethoxy groups at the 4 and 7 positions, and a benzamide moiety linked to the 2-position of the benzothiazole ring through a methylsulfanyl group. This specific arrangement of functional groups contributes to the compound's solubility, stability, and interaction with biological targets. The presence of both electron-donating and electron-withdrawing groups in its structure suggests that it may exhibit a range of biological activities.
In recent years, there has been growing interest in heterocyclic compounds for their potential therapeutic applications. Benzothiazole derivatives are particularly noteworthy due to their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties. The dimethoxy substitution pattern on the benzothiazole ring enhances its binding affinity to various enzymes and receptors, making it a valuable scaffold for drug design.
The methylsulfanyl group in N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-(methylsulfanyl)benzamide plays a crucial role in modulating the compound's biological activity. This group can participate in hydrogen bonding interactions with biological targets, thereby increasing the compound's binding affinity and selectivity. Additionally, the methylsulfanyl group may influence the compound's metabolic stability and pharmacokinetic properties.
Recent studies have demonstrated that benzothiazole derivatives can act as inhibitors of various enzymes involved in disease pathways. For instance, some benzothiazole compounds have been shown to inhibit kinases and phosphodiesterases, which are key targets in cancer therapy. The structural features of N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-(methylsulfanyl)benzamide, particularly the combination of dimethoxy and methylsulfanyl groups, make it a promising candidate for developing novel kinase inhibitors.
The synthesis of N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-(methylsulfanyl)benzamide involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The synthesis typically begins with the preparation of the benzothiazole core through cyclization reactions involving appropriate precursors. Subsequent functionalization steps introduce the dimethoxy and methylsulfanyl groups at specific positions on the benzothiazole ring. The final step involves coupling the benzthiazole derivative with the benzamide moiety using appropriate coupling reagents.
The pharmacological evaluation of N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-(methylsulfanyl)benzamide has revealed several interesting properties. In vitro studies have shown that this compound exhibits inhibitory activity against various kinases and phosphodiesterases. Additionally, it has demonstrated potential anti-inflammatory effects by inhibiting key inflammatory pathways. These findings suggest that N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-(methylsulfanyl)benzamide could be a valuable lead compound for developing new therapeutic agents.
In conclusion, N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-(methylsulfanyl)benzamide (CAS No. 896352-72-0) is a structurally unique compound with significant potential in pharmaceutical applications. Its combination of functional groups enhances its biological activity and makes it a promising candidate for further investigation. Ongoing research aims to explore its therapeutic potential and optimize its pharmacokinetic properties for clinical development.
896352-72-0 (N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-(methylsulfanyl)benzamide) Related Products
- 2231675-15-1(1-(benzenesulfonyl)-7-chloro-2-methyl-pyrrolo[3,2-b]pyridine)
- 544702-49-0(5-bromo-N-ethyl-2-furamide)
- 920-14-9(7-hydroxy-6,6-dimethylheptan-2-one)
- 2228287-44-1(1-{1-2-(trifluoromethyl)pyridin-3-ylcyclopropyl}ethan-1-amine)
- 2094028-97-2(N-[(1S,2R)-2-[4-(1-Hydroxy-1-methylethyl)-1H-1,2,3-triazol-1-yl]cyclohexyl]-2-propenamide)
- 1394780-04-1(5,6-dichloro-N-methyl-N-(pyridin-3-yl)methylpyridine-3-sulfonamide)
- 1256360-03-8(1-BOC-7-Methylindole-3-boronic acid, pinacol ester)
- 938014-02-9(N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-cyclopropylbutanamide)
- 2249321-27-3(N-(4-Amino-3,5-dichlorophenyl)-4-[(prop-2-enoylamino)methyl]benzamide)
- 109153-46-0(2-methyl-N-9H-purin-6-yl-Propanamide)



